molecular formula C20H20N2O3 B2566454 1-methyl-1H-1,3-benzodiazol-5-yl 4-phenyloxane-4-carboxylate CAS No. 1351586-65-6

1-methyl-1H-1,3-benzodiazol-5-yl 4-phenyloxane-4-carboxylate

Cat. No.: B2566454
CAS No.: 1351586-65-6
M. Wt: 336.391
InChI Key: ULEKZMHZJUGHGP-UHFFFAOYSA-N
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Description

1-methyl-1H-1,3-benzodiazol-5-yl 4-phenyloxane-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-1,3-benzodiazol-5-yl 4-phenyloxane-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 1-methyl-1H-1,3-benzodiazole, followed by the introduction of the oxane ring through a series of nucleophilic substitution reactions. The final step often involves esterification to introduce the carboxylate group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts and solvents are chosen based on their ability to facilitate the desired reactions while minimizing side products.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-1,3-benzodiazol-5-yl 4-phenyloxane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-methyl-1H-1,3-benzodiazol-5-yl 4-phenyloxane-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-methyl-1H-1,3-benzodiazol-5-yl 4-phenyloxane-4-carboxylate involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, modulating their activity. The oxane ring may enhance the compound’s binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-1,3-benzodiazole: Shares the benzodiazole core but lacks the oxane ring and carboxylate group.

    4-phenyloxane-4-carboxylate: Contains the oxane ring and carboxylate group but lacks the benzodiazole core.

Uniqueness

1-methyl-1H-1,3-benzodiazol-5-yl 4-phenyloxane-4-carboxylate is unique due to its combined structure of benzodiazole and oxane rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with the individual components alone.

Properties

IUPAC Name

(1-methylbenzimidazol-5-yl) 4-phenyloxane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-22-14-21-17-13-16(7-8-18(17)22)25-19(23)20(9-11-24-12-10-20)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEKZMHZJUGHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)OC(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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